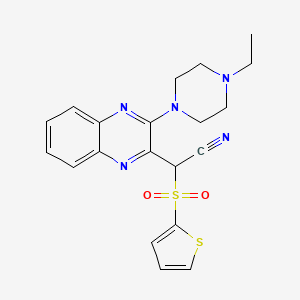
2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity, supported by research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C21H25N5O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves several key steps:
- Formation of the Quinoxaline Core : This is achieved by condensing o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
- Introduction of the Piperazine Ring : The quinoxaline intermediate reacts with 4-ethylpiperazine in the presence of a base.
- Attachment of the Thiophenesulfonyl Group : The final step involves reacting the intermediate with thiophenesulfonyl chloride.
These synthetic routes are crucial for obtaining a pure product suitable for biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit pathways such as phosphatidylinositol 3-kinase (PI3K), which plays a significant role in cancer cell proliferation and survival. The quinoxaline core may intercalate with DNA or inhibit protein kinases, impacting cell signaling pathways critical for tumor growth .
- Antitumor Activity : Preliminary studies suggest that derivatives of quinoxaline exhibit antitumor properties by targeting specific kinases involved in cancer progression. This compound's unique structure may enhance its binding affinity to these targets compared to other similar compounds .
Biological Activity Studies
Research findings indicate that this compound exhibits various biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | PI3K inhibition | |
| Enzyme Inhibition | Kinase inhibition | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of quinoxaline derivatives on human cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction. The compound's mechanism involved disrupting critical signaling pathways necessary for cancer cell survival .
- Kinase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the piperazine and quinoxaline moieties significantly influenced their inhibitory potency against specific kinases. This suggests that fine-tuning these structures can enhance therapeutic efficacy .
特性
IUPAC Name |
2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-2-thiophen-2-ylsulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-2-24-9-11-25(12-10-24)20-19(22-15-6-3-4-7-16(15)23-20)17(14-21)29(26,27)18-8-5-13-28-18/h3-8,13,17H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJZVCBMZSHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














